molecular formula C12H8F2O B1425154 3-(2,6-Difluorophenyl)phenol CAS No. 1261910-30-8

3-(2,6-Difluorophenyl)phenol

Cat. No. B1425154
M. Wt: 206.19 g/mol
InChI Key: KRYIUZXFAWLDBO-UHFFFAOYSA-N
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Description

“3-(2,6-Difluorophenyl)phenol” is a chemical compound with the molecular formula C12H8F2O . It has a molecular weight of 206.19 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield . Another material, poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), sensitive to toxic organophosphate vapor, was synthesized with 2,3-difluorophenol, allyl bromide, and poly (methyl hydrosiloxane) as raw materials, via O-alkylation, Claisen rearrange reaction, and hydrosilylation reaction .


Molecular Structure Analysis

The molecular structure of “3-(2,6-Difluorophenyl)phenol” consists of a phenol group attached to a 2,6-difluorophenyl group . The InChI code for this compound is 1S/C12H8F2O/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7,15H .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2,6-Difluorophenyl)phenol” are not available, related compounds such as 2,6-difluorophenol have been reported to undergo oxidative polymerization in the presence of the Fe- N,N′ - bis (salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly (2,6-difluoro-1,4-phenylene oxide) .

Scientific Research Applications

Hydrogen Bonding Effects on Spectroscopy

The compound 2,6-difluorophenol, a derivative of 3-(2,6-Difluorophenyl)phenol, has been studied for its hydrogen bonding effects on the spectroscopic properties, particularly focusing on the wavenumbers and absorption intensities of OH fundamental and overtone stretching vibrations. The research revealed a linear relation between the solvent shift and the vibrational quantum number, highlighting the influence of intermolecular hydrogen bonding and solvent effects on spectroscopic properties (Gonjo et al., 2011).

Anticancer Activity

Anticancer Activity of Hydroxy-Azo-Difluorobenzene Complexes

Platinum(II) complexes incorporating hydroxy-azo-2,6-difluorobenzene, a close relative to 3-(2,6-Difluorophenyl)phenol, have demonstrated significant anticancer activities in cisplatin-resistant ovarian cancer cells. These complexes were found to be non-cross-resistant with cisplatin and formed monofunctional DNA adducts, suggesting a potential pathway for anticancer activity (Samper et al., 2017).

Spectral-Luminescent Properties

Spectral-Luminescent Studies

The spectral-luminescent properties of compounds such as 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles have been explored. These studies are crucial for understanding the interaction of light with such compounds, potentially paving the way for applications in materials science and photonics (Mikhailov et al., 2018).

Safety And Hazards

While specific safety data for “3-(2,6-Difluorophenyl)phenol” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

The future directions for “3-(2,6-Difluorophenyl)phenol” and related compounds could involve further exploration of their potential applications. For instance, the fluorinated chalcone synthesized from a related compound showed promising nonlinear optical properties, suggesting potential use in information technology and industrial applications .

properties

IUPAC Name

3-(2,6-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYIUZXFAWLDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683468
Record name 2',6'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorophenyl)phenol

CAS RN

1261910-30-8
Record name 2',6'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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